molecular formula C20H14N4O B1243252 Wakayin

Wakayin

Cat. No.: B1243252
M. Wt: 326.4 g/mol
InChI Key: XUKANBLDSRNPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Wakayin is a natural product found in Clavelina with data available.

Scientific Research Applications

DNA Interaction and Topoisomerase Inhibition

Wakayin, a bispyrroloiminoquinone, has been studied for its interaction with DNA and inhibition of topoisomerase I. It is similar to camptothecin in inhibiting the topoisomerase I catalyzed relaxation of supercoiled DNA. However, this compound forms cleavage complexes at the same DNA sequences as camptothecin but shows differences in the stability and formation of these complexes at high concentrations and in different conditions (Kokoshka et al., 1996).

Synthesis and Antitumor Characterization

A series of aza analogues of this compound were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed inhibition of topoisomerase I and II, comparable to known drugs like camptothecin and etoposide. These compounds offer potential insights into the development of new antitumor agents (Legentil et al., 2006).

Marine Alkaloids and Bioactivities

This compound, as part of a family of marine alkaloids including bispyrroloquinones, has been a subject of interest for its unique chemical structure and diverse biological properties. These properties include antifungal and antimicrobial activity, and potent cytotoxicities. The synthesis and evaluation of bioactivities of these alkaloids have been a focus for many researchers, providing insights into potential therapeutic applications (Nijampatnam et al., 2015).

Properties

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-5,9,14-triazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,8(15),10-pentaen-7-one

InChI

InChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2

InChI Key

XUKANBLDSRNPMH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31

synonyms

wakayin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.